N-(2-furylmethyl)-N-(3-morpholin-4-ylpropyl)amine

Description

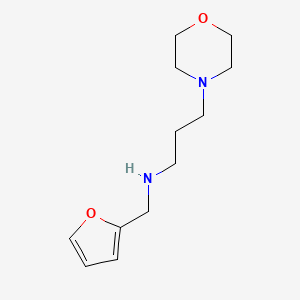

N-(2-Furylmethyl)-N-(3-morpholin-4-ylpropyl)amine is a tertiary amine featuring a furan-derived substituent (2-furylmethyl) and a morpholine-containing alkyl chain (3-morpholin-4-ylpropyl). The compound’s structure combines a heteroaromatic furan ring, known for its electron-rich properties, with a morpholine moiety, a saturated six-membered ring containing one oxygen and one nitrogen atom. Morpholine derivatives are frequently explored in medicinal chemistry due to their solubility-enhancing and bioactivity-modifying properties .

Properties

IUPAC Name |

N-(furan-2-ylmethyl)-3-morpholin-4-ylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2O2/c1-3-12(16-8-1)11-13-4-2-5-14-6-9-15-10-7-14/h1,3,8,13H,2,4-7,9-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILBCZZMPZQMCOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCCNCC2=CC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801261760 | |

| Record name | N-(2-Furanylmethyl)-4-morpholinepropanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801261760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

442531-34-2 | |

| Record name | N-(2-Furanylmethyl)-4-morpholinepropanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=442531-34-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2-Furanylmethyl)-4-morpholinepropanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801261760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

N-(2-furylmethyl)-N-(3-morpholin-4-ylpropyl)amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, including anticancer, antibacterial, and antifungal activities, supported by various studies and findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H20N2O2, with a molecular weight of 224.30 g/mol. The compound features a furan ring and a morpholine group, which are significant in determining its biological activity.

Anticancer Activity

Research indicates that Mannich bases, a class of compounds that includes this compound, exhibit promising anticancer properties. A study highlighted the antiproliferative effects of various Mannich bases against human cancer cell lines such as HeLa (cervical), HepG2 (liver), and A549 (lung) cells. The results demonstrated that certain derivatives showed significant cytotoxicity, indicating the potential of these compounds as anticancer agents .

Table 1: Anticancer Activity of Mannich Bases

| Compound | Cell Line | IC50 (μM) | Reference |

|---|---|---|---|

| This compound | HeLa | TBD | |

| 3-(4-chlorophenyl)-3-(morpholin-4-yl)-N-phenylpropanamide | HepG2 | 15 | |

| 3-(morpholin-4-yl)-3-(4-nitrophenyl)-N-phenylpropanamide | A549 | 20 |

Antibacterial Activity

The antibacterial properties of this compound have been assessed alongside other Mannich bases. Studies have shown that several derivatives possess moderate antibacterial activity against various bacterial strains. For example, compounds derived from the Mannich reaction displayed effective inhibition against Staphylococcus epidermidis and Klebsiella pneumoniae, with zones of inhibition comparable to standard antibiotics like ciprofloxacin .

Table 2: Antibacterial Activity of Selected Mannich Bases

Antifungal Activity

In addition to its antibacterial properties, this compound has shown potential antifungal activity. The presence of the furan ring is believed to enhance the interaction with fungal cell membranes, leading to increased efficacy against fungal pathogens .

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- DNA Topoisomerase Inhibition : Some studies suggest that Mannich bases may inhibit DNA topoisomerases, crucial enzymes involved in DNA replication and transcription .

- Antioxidant Properties : Compounds in this class have also been noted for their antioxidant capabilities, potentially reducing oxidative stress in cells .

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

The following table summarizes key structural analogs and their distinguishing features:

Physicochemical Properties

- Solubility: Morpholine derivatives generally exhibit improved water solubility compared to non-polar analogs, a trait leveraged in prodrug design .

- Molecular Weight: Analogs like N-(2,4-dimethoxybenzyl)-3-morpholinopropan-1-amine (294.39 g/mol) fall within the drug-like molecular weight range (<500 g/mol), suggesting feasibility for bioavailability .

Q & A

Q. Methodological Answer :

- Protease Inhibition : Modify the propyl chain length (e.g., C3 vs. C4) to optimize steric fit in enzyme pockets ().

- Targeted Delivery : Conjugate with PEGylated nanoparticles to improve bioavailability and reduce off-target effects.

- Isosteric Replacement : Replace the furan with thiophene (similar electronics but better metabolic stability) and compare activity ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.